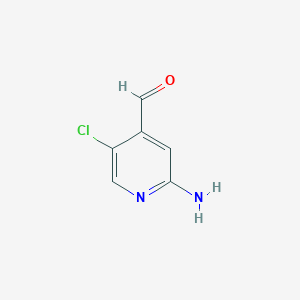
2-(2-Methoxyphenyl)-2H-1,2,3-triazole-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Methoxyphenyl)-2H-1,2,3-triazole-4-carbaldehyde is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methoxyphenyl)-2H-1,2,3-triazole-4-carbaldehyde typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” The reaction is often catalyzed by copper(I) ions. The general reaction conditions include the use of a solvent such as dimethyl sulfoxide (DMSO) or acetonitrile, and the reaction is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of click chemistry can be scaled up for industrial applications, involving the use of continuous flow reactors to enhance reaction efficiency and yield.
Types of Reactions:
Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: 2-(2-Methoxyphenyl)-2H-1,2,3-triazole-4-carboxylic acid.
Reduction: 2-(2-Methoxyphenyl)-2H-1,2,3-triazole-4-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(2-Methoxyphenyl)-2H-1,2,3-triazole-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-(2-Methoxyphenyl)-2H-1,2,3-triazole-4-carbaldehyde is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its triazole ring and aldehyde group. These interactions can lead to the modulation of biological pathways, resulting in the observed biological effects.
Comparaison Avec Des Composés Similaires
- 2-(2-Methoxyphenyl)-2H-1,2,3-triazole
- 2-(2-Methoxyphenyl)-2H-1,2,3-triazole-4-methanol
- 2-(2-Methoxyphenyl)-2H-1,2,3-triazole-4-carboxylic acid
Uniqueness: 2-(2-Methoxyphenyl)-2H-1,2,3-triazole-4-carbaldehyde is unique due to the presence of the aldehyde group, which allows for further chemical modifications and reactions. This functional group provides versatility in synthetic applications and potential interactions with biological targets, making it a valuable compound in research and development.
Propriétés
Formule moléculaire |
C10H9N3O2 |
|---|---|
Poids moléculaire |
203.20 g/mol |
Nom IUPAC |
2-(2-methoxyphenyl)triazole-4-carbaldehyde |
InChI |
InChI=1S/C10H9N3O2/c1-15-10-5-3-2-4-9(10)13-11-6-8(7-14)12-13/h2-7H,1H3 |
Clé InChI |
IHBUYAVPOXQVSL-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1N2N=CC(=N2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


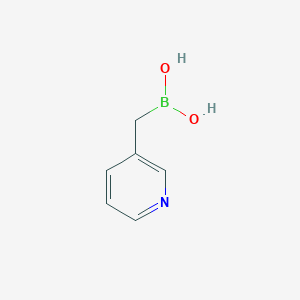
![3-[2-(3-Nitrophenoxy)ethoxy]aniline](/img/structure/B13990132.png)
![1-Chloro-4-[2-(2-methoxyethoxy)ethoxy]benzene](/img/structure/B13990133.png)
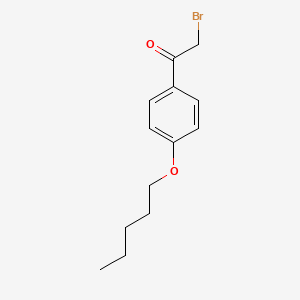
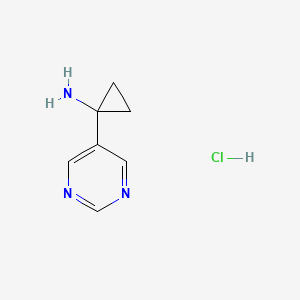
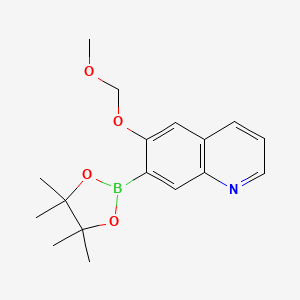
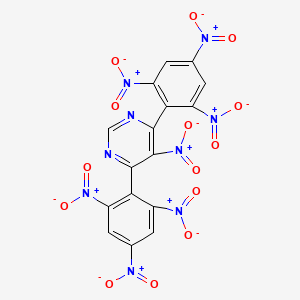
![Benz[a]anthracene-5-methanol, 7,12-dimethyl-](/img/structure/B13990184.png)
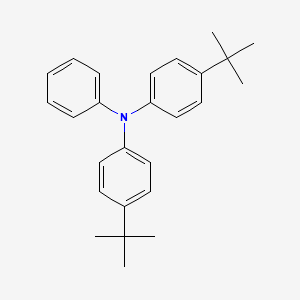

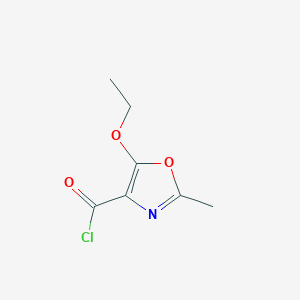
![2-[(2-Bromophenyl)methylideneamino]-2-methylpropan-1-ol](/img/structure/B13990201.png)
![{4-[Bis(2-hydroxyethyl)amino]phenyl}(4-chlorophenyl)acetonitrile](/img/structure/B13990212.png)
